Cas no 74746-10-4 (ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)-)

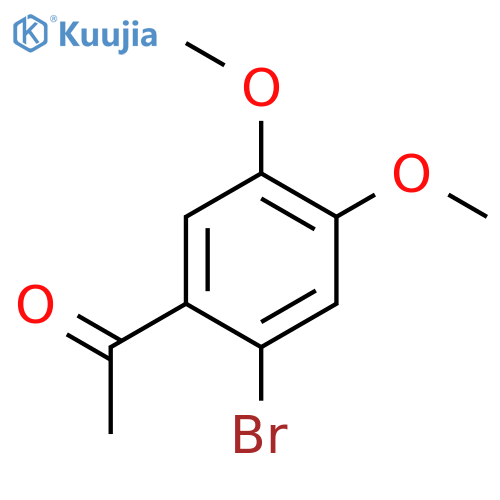

74746-10-4 structure

商品名:ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)-

ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)- 化学的及び物理的性質

名前と識別子

-

- ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)-

- DB-389317

- STL387010

- 1-(2-bromo-4,5-dimethoxyphenyl)ethanone

- HS-6082

- CS-0331165

- SCHEMBL7112806

- AKOS000112369

- 1-(2-bromo-4,5-dimethoxyphenyl)ethan-1-one

- 74746-10-4

- MFCD00508283

-

- インチ: InChI=1S/C10H11BrO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3

- InChIKey: FBQFJZZXCVASCN-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 257.98916g/mol

- どういたいしつりょう: 257.98916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB611659-5g |

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone; . |

74746-10-4 | 5g |

€1867.10 | 2024-07-19 | ||

| abcr | AB611659-250mg |

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone; . |

74746-10-4 | 250mg |

€306.10 | 2024-07-19 | ||

| Crysdot LLC | CD12036963-1g |

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone |

74746-10-4 | 97% | 1g |

$434 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401835-1g |

1-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-one |

74746-10-4 | 97% | 1g |

¥4204.00 | 2024-07-28 | |

| abcr | AB611659-1g |

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone; . |

74746-10-4 | 1g |

€560.40 | 2024-07-19 | ||

| Alichem | A019125341-1g |

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone |

74746-10-4 | 95% | 1g |

$459.90 | 2023-09-01 |

ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)- 関連文献

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

2. Book reviews

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

74746-10-4 (ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)-) 関連製品

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74746-10-4)ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)-

清らかである:99%

はかる:1g

価格 ($):374